1-Bromo-1,1-dichloroacetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-1,1-dichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrCl2O/c1-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXDRUXVONQDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021510 | |

| Record name | 1-Bromo-1,1-dichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-1,1-dichloroacetone chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-1,1-dichloroacetone, a halogenated ketone identified as a disinfection byproduct in drinking water. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound. It includes a summary of its known properties, a proposed synthesis protocol, and an analysis of its potential reactivity and safety considerations. Due to the limited availability of specific experimental data for this compound, some information is extrapolated from related halogenated acetones.

Chemical and Physical Properties

This compound is a tri-halogenated organic compound. Its identity has been confirmed through various chemical supplier databases.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 1,1-Dichloroacetone | Bromoacetone |

| CAS Number | 1751-16-2[1] | 513-88-2[2][3] | 598-31-2[4][5] |

| Molecular Formula | C₃H₃BrCl₂O[1] | C₃H₄Cl₂O[2][3] | C₃H₅BrO[5] |

| Molecular Weight | 205.87 g/mol [1] | 126.97 g/mol [2] | 136.98 g/mol [4] |

| Boiling Point | Data not available | 117-118 °C[3][6] | 137 °C[4] |

| Melting Point | Data not available | Data not available | -36.5 °C[4] |

| Density | Data not available | 1.327 g/mL at 25 °C[3][6] | 1.63 g/cm³[4] |

| Solubility | Data not available | Slightly soluble in chloroform and methanol[6] | Poorly soluble in water[4] |

| Appearance | Data not available | Clear colorless to yellow liquid[6] | Clear colorless liquid[4] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis could likely be achieved through a multi-step process involving the chlorination and subsequent bromination of acetone, or vice-versa. A potential pathway could involve the controlled bromination of 1,1-dichloroacetone.

Experimental Workflow: Proposed Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology (Proposed):

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and thermometer, dissolve 1,1-dichloroacetone in a suitable solvent (e.g., glacial acetic acid).

-

Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture while maintaining a controlled temperature (e.g., 0-10 °C) to minimize side reactions. An acid catalyst, such as hydrobromic acid, may be required to facilitate the reaction.

-

Monitoring: The reaction progress should be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into cold water and neutralized with a weak base (e.g., sodium bicarbonate solution). The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by column chromatography.

Reactivity and Stability

Halogenated ketones are generally reactive compounds. The presence of electron-withdrawing halogen atoms on the α-carbon enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This compound is expected to be a potent lachrymator and skin irritant, similar to other α-haloketones like bromoacetone.[4] It may be unstable to light and heat and could potentially decompose over time. For storage, it is recommended to keep it in a cool, dark place.

Biological Activity and Signaling Pathways

There is a significant lack of specific data on the biological activity and signaling pathways affected by this compound. It is primarily known as a disinfection byproduct (DBP) formed during the chlorination of drinking water.[1] The formation of halogenated acetones occurs through the reaction of disinfectants like chlorine with natural organic matter present in the water.

Formation Pathway of Halogenated Acetones in Drinking Water

Caption: Formation of this compound as a disinfection byproduct.

While specific toxicological studies on this compound are not available, other halogenated DBPs are known to have potential health effects. For instance, some chlorinated acetones have been investigated for their potential carcinogenicity.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound was not found. However, based on the properties of structurally related compounds like bromoacetone and dichloroacetone, it should be handled with extreme caution.

Expected Hazards:

-

Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[7]

-

Corrosivity: Expected to cause severe skin burns and eye damage.[7]

-

Lachrymator: Potentially a strong lachrymator, causing irritation to the eyes and respiratory tract.

-

Flammability: May be a combustible liquid.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a chemical compound of interest primarily due to its presence as a disinfection byproduct in drinking water. While its fundamental chemical identity is established, there is a significant lack of detailed experimental data regarding its physical properties, a specific synthesis protocol, and its biological effects. The information presented in this guide, based on available data and extrapolation from related compounds, serves as a foundational resource for researchers. Further experimental investigation is crucial to fully characterize this compound and understand its potential impacts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-Dichloroacetone | 513-88-2 [chemicalbook.com]

- 4. Cas 598-31-2,BROMOACETONE | lookchem [lookchem.com]

- 5. Bromoacetone - Wikipedia [en.wikipedia.org]

- 6. 1,1-Dichloroacetone CAS#: 513-88-2 [m.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

In-Depth Technical Guide to 1-Bromo-1,1-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1-dichloroacetone, also known as 1-bromo-1,1-dichloro-2-propanone, is a halogenated ketone. It belongs to a class of compounds that are of interest in organic synthesis and are also recognized as disinfection byproducts (DBPs) in drinking water. This guide provides a comprehensive overview of its chemical identity, properties, probable synthesis, and safety considerations. Given the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes.

Chemical Identifiers and Properties

This compound is identified by the CAS number 1751-16-2.[1][2] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1751-16-2 |

| IUPAC Name | 1-bromo-1,1-dichloropropan-2-one[2] |

| Molecular Formula | C₃H₃BrCl₂O[1] |

| Molecular Weight | 205.87 g/mol [1] |

| Canonical SMILES | CC(=O)C(Cl)(Cl)Br[2] |

| InChI | InChI=1S/C3H3BrCl2O/c1-2(7)3(4,5)6/h1H3[2] |

| InChIKey | Not available |

Table 2: Comparative Physicochemical Properties

| Property | 1,1-Dichloroacetone | Bromoacetone |

| CAS Number | 513-88-2[3][4] | 598-31-2[5] |

| Molecular Formula | C₃H₄Cl₂O[4] | C₃H₅BrO[5] |

| Molecular Weight | 126.97 g/mol [4] | 136.98 g/mol [6] |

| Boiling Point | 117-118 °C[7] | 137 °C[5] |

| Melting Point | -94.8 °C[3] | -36.5 °C[5] |

| Density | 1.327 g/mL at 25 °C[7] | 1.634 g/cm³[5] |

| Appearance | Not available | Colorless liquid, turns violet on standing[6] |

Probable Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly available literature. However, a probable synthetic route can be inferred from the general methods for the halogenation of ketones. The synthesis would likely involve the sequential halogenation of acetone, first through chlorination to form a dichloroacetone intermediate, followed by bromination. The direct halogenation of acetone is known to be challenging to control and often results in a mixture of mono-, di-, and tri-halogenated products.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound. This is a generalized protocol based on established methods for acetone halogenation.

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

Recommended Safety Protocol

The following diagram outlines a recommended safety protocol for handling this compound in a laboratory setting.

Caption: Recommended safety and handling procedures for this compound.

Formation as a Disinfection Byproduct

Halogenated acetones, including brominated and chlorinated species, are known to form as disinfection byproducts (DBPs) during water treatment processes that use chlorine-based disinfectants. The formation of these compounds is influenced by the presence of natural organic matter (NOM) and bromide ions in the source water.[8] Increasing bromide concentrations in raw water can lead to a shift towards the formation of more brominated DBP species during chlorination.[8] The general mechanism involves the reaction of chlorine with bromide to form hypobromous acid, which is a more powerful brominating agent than hypochlorous acid is a chlorinating agent. These reactive bromine species then react with organic precursors in the water to form brominated DBPs.

Conclusion

This compound is a halogenated ketone with limited currently available specific data. Its identity is confirmed with a CAS number and various chemical identifiers. While detailed experimental protocols and physicochemical properties are yet to be fully documented, its synthesis can be logically deduced from established halogenation reactions of acetone. Due to its structural similarity to other toxic halogenated ketones, it must be handled with stringent safety precautions. Its presence as a potential disinfection byproduct highlights the importance of understanding the formation of halogenated organic compounds in water treatment. Further research is needed to fully characterize the properties, reactivity, and toxicological profile of this compound to support its potential applications in research and to better understand its environmental impact.

References

- 1. scbt.com [scbt.com]

- 2. Buy Online CAS Number 1751-16-2 - TRC - 1-Bromo-1,1-dichloro-2-propanone | LGC Standards [lgcstandards.com]

- 3. accustandard.com [accustandard.com]

- 4. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromoacetone - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. 1,1-二氯-2-丙酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights [engineering.org.cn]

physical and chemical properties of 1-Bromo-1,1-dichloroacetone

An In-depth Technical Guide to 1-Bromo-1,1-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water treated with chlorine dioxide[1][2][3]. Its structure and reactivity make it a compound of interest for toxicological studies and as a potential intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, spectroscopic data, a plausible synthetic route, and safety considerations.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and comparison with similar halogenated acetones. The following table summarizes its key physical and chemical data.

| Property | Value | Source/Reference |

| IUPAC Name | 1-Bromo-1,1-dichloro-2-propanone | N/A |

| CAS Number | 1751-16-2 | [1] |

| Molecular Formula | C₃H₃BrCl₂O | [1] |

| Molecular Weight | 205.87 g/mol | [1] |

| Appearance | Likely a colorless to yellowish liquid | Inferred from similar compounds |

| Boiling Point | Estimated to be in the range of 150-180 °C | Inferred from related compounds[4] |

| Density | Estimated to be >1.5 g/cm³ | Inferred from related compounds[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Inferred from related compounds[5] |

| Storage | Store at -20°C for long-term stability[1]. | [1] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the methyl (CH₃) protons, expected to be in the range of δ 2.5-3.0 ppm. |

| ¹³C NMR | A signal for the methyl carbon (CH₃) around δ 30-35 ppm, a signal for the quaternary carbon (CBrCl₂) significantly downfield, and a signal for the carbonyl carbon (C=O) in the range of δ 190-200 ppm. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations for the methyl group would appear in their characteristic regions. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the isotopic distribution of bromine and chlorine. Common fragmentation patterns would likely involve the loss of halogen atoms and the acetyl group. |

Experimental Protocols: Synthesis of Halogenated Acetones

A general and plausible method for the synthesis of this compound would involve the sequential halogenation of acetone. The following protocol is adapted from established procedures for the synthesis of other halogenated acetones[6][7][8].

Materials and Reagents:

-

Acetone

-

Glacial Acetic Acid

-

Chlorine gas or Sulfuryl chloride (SO₂Cl₂)

-

Bromine (Br₂)

-

Water

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or calcium chloride (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dichlorination of Acetone: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, a mixture of acetone and a catalytic amount of acid (e.g., acetic acid) is prepared. Chlorine gas is bubbled through the solution, or sulfuryl chloride is added dropwise, while maintaining the temperature to control the reaction rate. The reaction progress is monitored by Gas Chromatography (GC) to maximize the formation of 1,1-dichloroacetone.

-

Work-up of Dichloroacetone: Once the desired level of dichlorination is achieved, the reaction mixture is cooled and washed with water and a dilute solution of sodium bicarbonate to neutralize the acid. The organic layer is separated, dried over an anhydrous drying agent, and the crude 1,1-dichloroacetone is purified by fractional distillation[9][10].

-

Bromination of 1,1-Dichloroacetone: The purified 1,1-dichloroacetone is then subjected to bromination. In a similar reaction setup, bromine is added dropwise to the 1,1-dichloroacetone, often in the presence of a catalyst like hydrobromic acid or a Lewis acid, to facilitate the substitution of a proton on the methyl group with a bromine atom.

-

Final Work-up and Purification: The reaction mixture is again subjected to an aqueous work-up to remove any remaining acid and unreacted bromine. The organic layer is dried, and the final product, this compound, is purified by vacuum fractional distillation to separate it from any starting material and byproducts.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Troubleshooting Synthesis

Caption: Decision tree for troubleshooting synthesis issues.

Safety and Handling

This compound is expected to be a hazardous substance. Similar halogenated ketones are known to be toxic, irritant, and lachrymatory[5][11].

-

Health Hazards: Likely harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[11][12]. May cause respiratory irritation[11].

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[11][12][13]. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[1][11][13]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[13].

This technical guide is intended for research purposes only and should be used by qualified individuals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 消毒副产物 | MCE [medchemexpress.cn]

- 4. 1,1-Dichloroacetone | 513-88-2 [chemicalbook.com]

- 5. BROMOACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation of Cloroacetone and Bromoacetone [erowid.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1,1-Dichloroacetone synthesis - chemicalbook [chemicalbook.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. fishersci.com [fishersci.com]

1-Bromo-1,1-dichloroacetone molecular structure and formula

An In-Depth Technical Guide to 1-Bromo-1,1-dichloroacetone

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document compiles available data and presents theoretical insights into the spectroscopic characterization and synthesis of this compound.

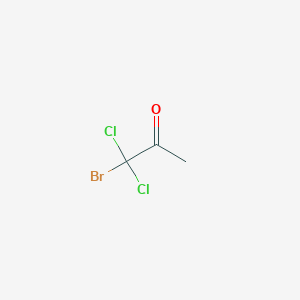

Molecular Structure and Chemical Formula

This compound is a trihalogenated derivative of acetone. The molecule features a central carbonyl group, a methyl group, and a carbon atom bonded to one bromine and two chlorine atoms.

Chemical Formula: C₃H₃BrCl₂O

Molecular Structure Visualization:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This compound is recognized as a disinfection byproduct (DBP) in drinking water treated with chlorine dioxide.[1][2][3][4]

| Property | Value | Reference |

| Chemical Formula | C₃H₃BrCl₂O | [1][2][3] |

| Molecular Weight | 205.87 g/mol | [1][2][3] |

| CAS Number | 1751-16-2 | |

| Appearance | Expected to be a liquid at STP | |

| Synonyms | 1-Bromo-1,1-dichloro-2-propanone |

Spectroscopic Data (Predicted and Inferred)

| Technique | Predicted Observations |

| ¹H NMR | A single peak (singlet) is expected for the three equivalent protons of the methyl (-CH₃) group. The chemical shift would likely be in the range of 2.3-2.8 ppm, deshielded by the adjacent carbonyl group. |

| ¹³C NMR | Three distinct signals are anticipated: one for the methyl carbon (-CH₃), one for the carbonyl carbon (C=O), and one for the halogenated carbon (-CBrCl₂). The carbonyl carbon would appear significantly downfield (>190 ppm). The ¹³C NMR spectrum for 1-bromo-1-chloroacetone is available for comparison.[2][8] |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1715-1740 cm⁻¹. C-H stretching and bending vibrations for the methyl group would also be present. IR spectra for chloroacetone are available for reference.[9] |

| Mass Spectrometry (MS) | The mass spectrum would show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The primary fragmentation would likely involve the loss of halogen atoms (Br, Cl) and the acetyl group (CH₃CO). The mass spectrum for bromoacetone is documented by NIST.[7] |

Experimental Protocols

Synthesis of this compound (Proposed)

A specific, validated synthesis protocol for this compound is not published in readily accessible literature. However, a plausible route would be the bromination of 1,1-dichloroacetone. The following protocol is adapted from general procedures for the acid-catalyzed halogenation of ketones, such as the synthesis of bromoacetone and dibromoacetone.[1][10][11]

Reaction Scheme: CH₃COCH₂Cl₂ + Br₂ → CH₃COCBrCl₂ + HBr

Apparatus:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle or water bath

Reagents:

-

1,1-Dichloroacetone

-

Bromine (Br₂)

-

Glacial acetic acid (as catalyst/solvent)

-

Water

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Diethyl ether or dichloromethane (for extraction)

Procedure:

-

In a three-necked flask set up in a fume hood, combine 1,1-dichloroacetone and glacial acetic acid.

-

Begin stirring and gently heat the mixture to 50-60 °C.

-

Slowly add a stoichiometric amount of bromine from the dropping funnel over 1-2 hours. Maintain the temperature throughout the addition.

-

After the addition is complete, continue stirring the mixture at the same temperature until the reddish-brown color of bromine disappears, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature and slowly pour it into an ice-water mixture.

-

Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum fractional distillation.

Analytical Workflow

The analysis of this compound, particularly in environmental samples, would typically be performed using Gas Chromatography (GC) coupled with a suitable detector, such as a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). GC-MS is a common method for the analysis of halogenated disinfection byproducts.[6]

Safety and Handling

This compound is expected to be a hazardous chemical. As a halogenated ketone, it is likely to be toxic, lachrymatory, and a skin and respiratory tract irritant. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for detailed safety information.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Bromo-1-chloroacetone | C3H4BrClO | CID 539473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,1-Dichloroacetone(513-88-2) 13C NMR spectrum [chemicalbook.com]

- 6. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bromoacetone [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Chloroacetone(78-95-5) IR Spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

1-Bromo-1,1-dichloroacetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1,1-dichloroacetone is a trihalogenated ketone that has garnered attention primarily as a disinfection byproduct (DBP) found in drinking water.[1][2] This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway based on established methods for analogous halogenated acetones, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in environmental science, toxicology, and synthetic chemistry.

Introduction and Historical Context

The history of this compound is not well-documented in terms of a formal discovery or first synthesis. Its identification is predominantly linked to the analysis of drinking water following disinfection processes, where it is classified as a chlorine dioxide disinfection byproduct.[1][2][3] Unlike many targeted synthetic molecules, its emergence appears to be a consequence of water treatment chemistry rather than a specific synthetic endeavor. Research on this compound is therefore primarily focused on its occurrence, analysis, and toxicological effects as an environmental contaminant.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Bromo-1-chloroacetone | 1,1-Dichloroacetone | Bromoacetone |

| Molecular Formula | C₃H₃BrCl₂O | C₃H₄BrClO | C₃H₄Cl₂O | C₃H₅BrO |

| Molecular Weight ( g/mol ) | 205.87[1] | 171.42[4] | 126.97 | 136.98 |

| Appearance | Likely a colorless to yellowish liquid | - | Oily liquid | Colorless liquid |

| Boiling Point (°C) | - | - | 120 | 137 |

| Density (g/cm³) | - | - | 1.305 (at 15°C) | 1.634 |

| CAS Number | Not available | 72007-33-1[4] | 513-88-2 | 598-31-2 |

Table 2: Spectroscopic Data (Predicted and Analogous)

| Parameter | This compound (Predicted) | 1-Bromo-1-chloroacetone | 1,1-Dichloroacetone | Bromoacetone |

| ¹H NMR (δ, ppm) | Singlet ~2.5-2.7 (CH₃) | Singlet ~2.4 (CH₃), Singlet ~5.9 (CHBrCl) | Singlet ~2.4 (CH₃), Singlet ~6.3 (CHCl₂) | Singlet ~2.4 (CH₃), Singlet ~4.0 (CH₂Br) |

| ¹³C NMR (δ, ppm) | ~30 (CH₃), ~80-90 (CBrCl₂), ~195 (C=O) | ~28 (CH₃), ~50 (CHBrCl), ~198 (C=O)[5] | ~28 (CH₃), ~69 (CHCl₂), ~198 (C=O)[6] | ~31 (CH₃), ~36 (CH₂Br), ~201 (C=O) |

| Mass Spec (m/z) | Fragments showing loss of Br, Cl, and combinations thereof. Characteristic isotopic patterns for Br and Cl. | - | 43, 49, 63, 83, 85, 126, 128, 130[7] | 43, 58, 79, 81, 136, 138[8] |

Synthesis of Halogenated Acetones: A General Overview

The synthesis of mixed halogenated acetones like this compound is challenging due to the difficulty in controlling the regioselectivity of halogenation. The reaction of acetone with halogens can lead to a mixture of mono-, di-, and polyhalogenated products.

The general mechanism for acid-catalyzed halogenation of acetone proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly reacts with the electrophilic halogen.

Caption: General pathway for the synthesis of halogenated acetones.

Proposed Synthesis of this compound

A specific, optimized synthesis for this compound is not documented. However, a plausible route would involve the controlled halogenation of acetone, likely in a stepwise manner. One possible approach is the bromination of 1,1-dichloroacetone.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols (Analogous Procedures)

The following protocols are for the synthesis of related halogenated acetones and can be adapted for the synthesis of this compound.

Synthesis of Bromoacetone (Adapted from Organic Syntheses)[9]

This procedure describes the monobromination of acetone and serves as a foundational method for introducing bromine.

Materials:

-

Acetone

-

Bromine

-

Glacial Acetic Acid

-

Water

-

Anhydrous Sodium Carbonate

-

Anhydrous Calcium Chloride

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine acetone, water, and glacial acetic acid.

-

Heat the mixture to approximately 65°C with stirring.

-

Slowly add bromine via the dropping funnel over 1-2 hours, maintaining the temperature. The disappearance of the bromine color indicates consumption.

-

After the addition is complete, continue stirring until the solution is decolorized.

-

Cool the reaction mixture and dilute with cold water.

-

Neutralize the solution with anhydrous sodium carbonate.

-

Separate the oily layer and dry it over anhydrous calcium chloride.

-

Purify the crude product by fractional distillation under reduced pressure.

Synthesis of 1,3-Dichloroacetone (Adapted from Organic Syntheses)[10]

This procedure details the oxidation of a dichlorohydrin to produce a dichloroacetone, an alternative route to halogenated ketones.

Materials:

-

Glycerol α,γ-dichlorohydrin

-

Sodium dichromate

-

Sulfuric acid

-

Water

Procedure:

-

Combine sodium dichromate, water, and glycerol α,γ-dichlorohydrin in a flask with vigorous stirring.

-

Cool the mixture and slowly add a diluted solution of sulfuric acid, maintaining the temperature between 20-25°C.

-

Continue stirring for 16-17 hours after the addition is complete.

-

Add water to dissolve the chromium salts and filter the crystalline product.

-

Wash the crystals with ice water and petroleum ether.

-

Dry the crude dichloroacetone in a vacuum desiccator.

-

Purify the product by distillation.

Conclusion

This compound remains a compound of interest primarily due to its presence as an environmental contaminant. While a detailed historical account of its discovery is elusive, its chemical properties and potential synthetic routes can be inferred from the extensive knowledge of related halogenated ketones. The provided data and analogous experimental protocols offer a foundational resource for researchers investigating this and similar molecules. Further research is warranted to fully characterize this compound and to develop efficient and selective synthetic methodologies.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-Bromo-1-chloroacetone | C3H4BrClO | CID 539473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,1-Dichloroacetone(513-88-2) 13C NMR [m.chemicalbook.com]

- 7. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BROMOACETONE(598-31-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-1,1-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1-dichloroacetone, with the IUPAC name 1-bromo-1,1-dichloropropan-2-one , is a halogenated ketone of significant interest to environmental scientists and toxicologists.[1] It is primarily recognized as a disinfection byproduct (DBP) formed during the chlorination or chloramination of drinking water containing bromide ions and natural organic matter.[2][3][4] The presence of multiple halogen atoms on the alpha-carbon of the ketone structure imparts unique chemical reactivity, making it a subject of study for its potential biological activity and as a precursor in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical methods, and reactivity.

Chemical Identity and Synonyms

The compound is systematically named based on the IUPAC nomenclature rules. It is also known by several other names and identifiers, which are crucial for literature and database searches.

| Identifier | Value |

| IUPAC Name | 1-Bromo-1,1-dichloropropan-2-one |

| CAS Number | 1751-16-2[5] |

| Molecular Formula | C₃H₃BrCl₂O[5] |

| Molecular Weight | 205.87 g/mol [5] |

| InChI | InChI=1S/C3H3BrCl2O/c1-2(7)3(4,5)6/h1H3[1] |

| SMILES | CC(=O)C(Br)(Cl)Cl |

| Synonyms | 1-Bromo-1,1-dichloro-2-propanone, Bromo-dichloro-acetone |

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, its properties can be estimated based on the known data of the structurally similar compound, 1,1-dichloro-2-propanone (CAS 513-88-2).

| Property | Value (1,1-dichloro-2-propanone) | Reference |

| Boiling Point | 117-118 °C | [6] |

| Density | 1.327 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.446 | [6] |

| Solubility | Soluble in ethanol and ether. | [7] |

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound is not readily found in the literature. However, its synthesis can be approached through the halogenation of acetone or its derivatives. A plausible synthetic route would involve the controlled halogenation of 1,1-dichloroacetone.

Conceptual Synthesis Protocol: Bromination of 1,1-Dichloroacetone

This protocol is a conceptual outline based on general methods for the synthesis of α-haloketones.

Materials:

-

1,1-Dichloroacetone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., methanol, acetic acid)

-

Acid or base catalyst (optional, depending on the brominating agent)

-

Sodium carbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,1-dichloroacetone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a stoichiometric amount of the brominating agent (bromine or NBS) to the solution while stirring. The reaction may be exothermic, so cooling with an ice bath might be necessary to control the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, neutralize any acidic byproducts with a saturated sodium carbonate solution.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water, dry it over a drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Analytical Methodologies

The analysis of this compound, particularly in environmental samples, typically involves chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like halogenated ketones.

Instrumentation:

-

Gas chromatograph with an electron capture detector (ECD) or a mass spectrometer (MS).

-

A suitable capillary column (e.g., DB-5ms).

Sample Preparation (for water samples):

-

Extraction: Extract the water sample with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).

-

Drying: Pass the extract through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

The mass spectrum of this compound would be expected to show characteristic isotopic patterns for bromine and chlorine atoms, aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compound.

-

¹H NMR: A singlet would be expected for the methyl protons (CH₃). The chemical shift would be downfield due to the electron-withdrawing effect of the adjacent carbonyl and halogenated carbon.

-

¹³C NMR: Three distinct signals would be expected: one for the methyl carbon, one for the carbonyl carbon, and one for the highly substituted α-carbon.

Reactivity and Formation as a Disinfection Byproduct

The chemical behavior of this compound is dictated by the presence of the carbonyl group and the three halogen atoms on the adjacent carbon.

Chemical Reactivity

α-Haloketones are known to be reactive electrophiles.[8][9] The carbon atom bearing the halogens is susceptible to nucleophilic attack. Key reactions include:

-

Nucleophilic Substitution: The halogen atoms can be displaced by various nucleophiles. The reactivity is enhanced compared to alkyl halides due to the electron-withdrawing nature of the adjacent carbonyl group.[10][11]

-

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a rearrangement to form carboxylic acid derivatives.[9]

-

Reactions with Amines: Can react with amines to form α-halo imines.[9]

Formation as a Disinfection Byproduct

This compound is formed in drinking water during disinfection processes like chlorination or chloramination, especially when the source water contains bromide ions and natural organic matter (NOM).[3][4] The formation mechanism is complex but generally involves the oxidation of bromide to hypobromous acid (HOBr) or other reactive bromine species, which then react with NOM to form a variety of brominated DBPs.

Conclusion

This compound is a compound of interest primarily due to its occurrence as a disinfection byproduct in drinking water. Its synthesis and reactivity are characteristic of α-haloketones, making it a potentially useful, albeit reactive, building block in organic chemistry. Further research is needed to fully characterize its physical and toxicological properties. The analytical methods outlined in this guide provide a framework for its detection and quantification in various matrices, which is essential for monitoring its presence in the environment and understanding its potential impact on human health.

References

- 1. Buy Online CAS Number 1751-16-2 - TRC - 1-Bromo-1,1-dichloro-2-propanone | LGC Standards [lgcstandards.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 1,1-Dichloro-2-propanone analytical standard 513-88-2 [sigmaaldrich.com]

- 7. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 10. Haloketone [chemeurope.com]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-1,1-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1,1-dichloroacetone is a halogenated ketone identified as a disinfection byproduct (DBP) in drinking water.[1][2] Its presence in treated water necessitates a thorough understanding of its physicochemical properties, including solubility and stability, to assess its environmental fate, potential for bioaccumulation, and to develop effective removal strategies. This technical guide provides a comprehensive overview of the known data regarding the solubility and stability of this compound. Due to a scarcity of direct quantitative data for this specific compound in publicly available literature, this guide also leverages data from structurally similar compounds, such as other halogenated acetones, to infer its likely properties. Furthermore, detailed experimental protocols for determining its solubility and stability are provided to facilitate further research.

Introduction

Halogenated acetones are a class of compounds that can form during water disinfection processes when chlorine or other disinfectants react with natural organic matter. This compound (CAS No. 1751-16-2) is one such byproduct.[1] The toxicological profiles of many disinfection byproducts are of increasing concern, driving the need for a deeper understanding of their behavior in aqueous and other environments. This guide focuses on two critical parameters: solubility and stability, which are fundamental to predicting the transport, reactivity, and persistence of this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1751-16-2 | [1] |

| Molecular Formula | C₃H₃BrCl₂O | [3] |

| Molecular Weight | 205.87 g/mol | [3] |

| Appearance | Inferred to be a liquid at room temperature, similar to other halogenated acetones. | |

| Purity (Commercial) | >98% |

Solubility of this compound

Aqueous Solubility

A supplier datasheet indicates a solubility of <1 mg/mL in water, suggesting it is slightly soluble or insoluble. The presence of polar carbonyl and halogen groups would suggest some water solubility, but the overall hydrophobic nature of the molecule likely limits this. The solubility of the related compound 1,3-dichloroacetone is reported as >10% in water, which suggests that the arrangement of halogens significantly impacts aqueous solubility.[4]

Solubility in Organic Solvents

Based on the properties of similar halogenated ketones, this compound is expected to be soluble in a range of common organic solvents.[5] The inferred qualitative solubility is presented in Table 2. For the related compound 1,1-dichloroacetone, slight solubility in chloroform and methanol has been noted.[6]

| Solvent | Polarity (Dielectric Constant) | Expected Qualitative Solubility |

| Methanol | 32.7 | Soluble |

| Ethanol | 24.6 | Soluble |

| Acetone | 20.7 | Soluble |

| Dichloromethane | 8.9 | Soluble |

| Chloroform | 4.8 | Soluble |

| Diethyl Ether | 4.3 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Soluble |

Note: The solubility data in Table 2 is inferred and should be confirmed experimentally.

Stability of this compound

The stability of this compound is a critical factor in determining its persistence in the environment. Key factors influencing its stability include hydrolysis, photodegradation, and biodegradation.

Hydrolytic Stability

Halogenated acetones are known to undergo hydrolysis, particularly under alkaline conditions.[7][8] The rate of hydrolysis is influenced by pH and temperature. For the related compound 1,1-dichloroacetone, studies have shown that it decomposes in water, with the rate of decomposition increasing with temperature.[9] It is expected that this compound will also be susceptible to hydrolysis, potentially leading to the formation of other halogenated organic acids and simpler molecules.

Photodegradation

Halogenated organic compounds can undergo photodegradation in the presence of light.[10] The carbon-halogen bonds can be cleaved by UV radiation, leading to the formation of reactive radical species. Studies on 1,1-dichloroacetone have investigated its photodissociation pathways.[11] It is plausible that this compound also undergoes photodegradation, which would contribute to its removal from sunlit surface waters.

Biodegradation

The biodegradation of halogenated organic compounds by microorganisms is a known environmental process.[12] The biodegradability of haloacetic acids, which are potential degradation products of halogenated acetones, has been studied.[13] Generally, mono-halogenated species are more readily biodegradable than di- or tri-halogenated species. The complex structure of this compound may render it more resistant to rapid biodegradation.

Recommended Storage Conditions

Based on supplier recommendations, the following storage conditions are advised to ensure the stability of this compound:

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the solubility of organic compounds in water.[14][15]

Objective: To determine the quantitative aqueous solubility of this compound at a specific temperature.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with an appropriate detector (e.g., ECD or MS) or other suitable analytical instrument.

-

Volumetric flasks and pipettes

-

Appropriate organic solvent for extraction (e.g., hexane or dichloromethane)

Procedure:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of high-purity water to each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vials at a high speed to separate the undissolved compound.

-

Carefully withdraw a known aliquot of the clear aqueous supernatant.

-

Extract the aqueous aliquot with a known volume of a suitable organic solvent.

-

Analyze the organic extract using a calibrated analytical instrument (e.g., GC-ECD) to determine the concentration of this compound.

-

Calculate the aqueous solubility in units of mg/L or mol/L.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1,1-Dichloroacetone CAS#: 513-88-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. Photodissociation Pathways of 1,1-Dichloroacetone [ouci.dntb.gov.ua]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. quora.com [quora.com]

Potential Research Areas for 1-Bromo-1,1-dichloroacetone: A Technical Guide for Drug Development and Environmental Health Professionals

Introduction

1-Bromo-1,1-dichloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2][3] As a member of the diverse family of DBPs, which are formed when disinfectants like chlorine react with natural organic matter in water, its potential health effects are of significant interest to researchers, scientists, and drug development professionals.[4][5] The presence of both bromine and chlorine atoms on the α-carbon of this acetone derivative suggests a unique chemical reactivity and potential for biological activity that warrants further investigation. This technical guide outlines potential research areas for this compound, providing a framework for future studies into its synthesis, reactivity, and biological significance.

Chemical Synthesis and Characterization

A reliable and well-characterized supply of this compound is fundamental for any research endeavor. While this compound is available commercially for research purposes, the development of a robust and scalable synthetic protocol is a key research area.

Proposed Synthetic Pathways

Currently, a specific, high-yield synthesis for this compound is not well-documented in publicly available literature. However, based on established methods for the synthesis of halogenated ketones, several potential routes can be explored. One plausible approach involves the sequential halogenation of acetone or a partially halogenated acetone precursor.

Potential Synthetic Protocol: Electrophilic Halogenation

This proposed method is based on the acid-catalyzed halogenation of ketones.[6][7]

-

Starting Material: 1,1-dichloroacetone.

-

Reagents: Bromine (Br₂), and a suitable acid catalyst (e.g., acetic acid or HBr).

-

Procedure:

-

Dissolve 1,1-dichloroacetone in a suitable solvent, such as glacial acetic acid.

-

Add the acid catalyst to the solution.

-

Slowly add a stoichiometric amount of bromine to the reaction mixture while stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be worked up to remove the solvent and any unreacted starting materials.

-

Purification of the crude product could be achieved through distillation or column chromatography.

-

Experimental Workflow for Synthesis and Characterization

Caption: Proposed workflow for the synthesis and characterization of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃H₃BrCl₂O | [8] |

| Molecular Weight | 205.87 g/mol | [8] |

| CAS Number | 1751-16-2 | [8] |

Toxicological Evaluation

Given its origin as a DBP, a primary area of research for this compound is its toxicological profile. Many DBPs have been shown to be cytotoxic, genotoxic, and potentially carcinogenic.[5][9][10] Brominated DBPs, in particular, have been noted for their increased toxicity compared to their chlorinated counterparts.[9][10]

Cytotoxicity Assays

Determining the concentration at which this compound induces cell death is a fundamental first step in assessing its toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Lines: A panel of human cell lines, including liver (e.g., HepG2), colon (e.g., Caco-2), and bladder (e.g., T24) cancer cell lines, would be relevant given the target organs of other DBPs.[5]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Genotoxicity and Mutagenicity Studies

Investigating the potential of this compound to cause DNA damage is a critical research area, as genotoxicity is often a precursor to carcinogenicity.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Lines: Similar cell lines as for cytotoxicity assays can be used.

-

Procedure:

-

Treat cells with non-lethal concentrations of this compound.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the "comets" under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

-

Investigation of Carcinogenicity

Long-term animal studies are the gold standard for assessing the carcinogenic potential of a compound. However, initial insights can be gained from in vitro transformation assays and by studying the effects on key signaling pathways involved in cancer.

Hypothesized Signaling Pathway for DBP-Induced Carcinogenesis

References

- 1. New Insights into Acetone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, Dibromoacetic Acid, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scbt.com [scbt.com]

- 9. Analysis of Cumulative Cancer Risk Associated with Disinfection Byproducts in United States Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disinfection Byproducts in Chlorinated or Brominated Swimming Pools and Spas: Role of Brominated DBPs and Association with Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Bromo-1,1-dichloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-1,1-dichloroacetone (CAS No. 1751-16-2). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on the theoretical analysis and prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide also outlines detailed, standard experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field of chemical analysis and drug development.

Introduction

This compound, also known as 1-bromo-1,1-dichloropropan-2-one, is a halogenated ketone. Halogenated organic compounds are of significant interest in synthetic chemistry and are often found as intermediates or building blocks in the synthesis of pharmaceuticals and other specialty chemicals. They are also studied in environmental science as some are identified as disinfection byproducts in drinking water[1][2]. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of such molecules. This guide aims to fill the current gap in publicly available data by providing a detailed predicted spectroscopic profile of this compound.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including 1,1-dichloroacetone, bromoacetone, and 1-bromo-1-chloroacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to be simple, showing a single peak. The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, which will result in a singlet. The electronegative halogens (bromine and two chlorines) on the adjacent carbon atom will deshield the methyl protons, causing their resonance to appear at a downfield chemical shift.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three carbon atoms in the molecule: the carbonyl carbon, the halogenated carbon, and the methyl carbon. The carbonyl carbon will appear significantly downfield. The carbon atom bonded to the bromine and two chlorine atoms will also be shifted downfield due to the strong deshielding effect of the halogens. The methyl carbon will be the most upfield signal.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~ 2.5 - 3.0 | Singlet |

| ¹³C | ~ 190 - 200 (C=O) | Singlet |

| ~ 80 - 90 (-CBrCl₂) | Singlet | |

| ~ 25 - 35 (-CH₃) | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of halogens on the α-carbon is known to increase the frequency of the C=O stretch. Other significant absorptions will include C-H stretching and bending vibrations from the methyl group, and C-Cl and C-Br stretching vibrations at lower wavenumbers.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 1730 - 1750 | C=O Stretch | Strong |

| ~ 2900 - 3000 | C-H Stretch (methyl) | Medium |

| ~ 1350 - 1450 | C-H Bend (methyl) | Medium |

| ~ 600 - 800 | C-Cl Stretch | Strong |

| ~ 500 - 600 | C-Br Stretch | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a complex molecular ion peak region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a characteristic pattern of peaks for the molecular ion. The fragmentation pattern is expected to involve the loss of halogen atoms and the acetyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 204, 206, 208, 210 | Molecular Ion Cluster [M]⁺ |

| 125, 127, 129 | [M - Br]⁺ |

| 169, 171 | [M - Cl]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, the compound is first separated by gas chromatography and then introduced into the mass spectrometer.

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for small organic molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Analyze the molecular ion peak to determine the molecular weight and its isotopic pattern to infer the elemental composition. Interpret the fragmentation pattern to gain information about the molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

References

Toxicological Profile of 1-Bromo-1,1-dichloroacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 1-Bromo-1,1-dichloroacetone is scarce in publicly available literature. This guide provides a predicted toxicological profile based on data from structurally related α-haloketones and chlorinated compounds. All information should be interpreted with caution and is intended for research purposes only.

Executive Summary

This compound is a halogenated ketone identified as a disinfection byproduct in drinking water.[1][2][3][4] While specific toxicological studies on this compound are limited, its structure as an α-haloketone suggests a potential for significant toxicity. This document synthesizes available information on related compounds to provide a comprehensive overview of its likely hazardous properties, including acute toxicity, genotoxicity, and mechanisms of action. The primary mechanism of toxicity for this class of compounds is their reactivity as electrophiles, enabling them to form covalent adducts with biological macromolecules, leading to cellular damage. This guide is intended to inform researchers and professionals in drug development about the potential risks and to outline the necessary experimental protocols for a thorough toxicological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and a related compound, 1,1-dichloroacetone, is presented in Table 1.

| Property | This compound | 1,1-Dichloroacetone |

| CAS Number | 3529-39-7 | 513-88-2[5] |

| Molecular Formula | C₃H₃BrCl₂O[6] | C₃H₄Cl₂O[5] |

| Molecular Weight | 205.88 g/mol | 126.97 g/mol [5][7] |

| Appearance | Not specified | Colorless liquid |

| Boiling Point | Not specified | 117.3°C at 760 mmHg[8] |

| Flash Point | Not specified | 24.4°C[8] |

| Density | Not specified | 1.291 g/cm³[8] |

Predicted Toxicological Profile

The toxicological profile of this compound is predicted based on the known reactivity of α-haloketones and data from similar compounds.

Acute Toxicity

No quantitative acute toxicity data (e.g., LD50, LC50) for this compound are publicly available. However, based on information for related α-haloketones, it should be handled as a substance with the potential for significant acute toxicity upon ingestion, dermal contact, or inhalation. The GHS classification for the related compound 1,1-dichloroacetone suggests it is toxic if swallowed and causes severe skin burns and eye damage.[5]

Table 2: Acute Toxicity of Related Halogenated Ketones

| Compound | Route | Species | LD50 Value | Reference |

| 1,1-Dichloroacetone | Oral | Mouse | 250 mg/kg | [8] |

| Chloroacetone | Oral | Rat | 100 mg/kg | [9] |

| Chloroacetone | Dermal | Rabbit | 141 mg/kg | [9] |

| Bromoacetone | N/A | N/A | Very toxic by inhalation | [9][10] |

Irritation and Corrosivity

Like other α-haloketones, this compound is expected to be a strong irritant and corrosive to the skin, eyes, and respiratory tract.[9][10] Direct contact is likely to cause painful burns.[9]

Genotoxicity and Carcinogenicity

Specific genotoxicity or carcinogenicity studies on this compound are not available. However, as a reactive electrophile, it has the potential to form adducts with DNA, a primary mechanism for genotoxicity.[9] Related halogenated compounds have shown genotoxic activity. For instance, 1-bromo-2-chloroethane is mutagenic in bacterial and mammalian cells, with its mutagenicity enhanced by glutathione (GSH) conjugation, which leads to the formation of mutagenic metabolites.[11] Studies on 1,1-dichloroethane also show it binds to macromolecules in vivo, a characteristic of weak carcinogens.[12]

Predicted Mechanism of Toxicity

The primary mechanism of toxicity for α-haloketones is their ability to act as electrophiles and react with biological nucleophiles, such as sulfhydryl groups in amino acids (e.g., cysteine) and nitrogen atoms in DNA bases. This reactivity can lead to enzyme inhibition, disruption of cellular signaling, and DNA damage.

A key pathway for the detoxification and, paradoxically, bioactivation of halogenated compounds is through conjugation with glutathione (GSH), catalyzed by glutathione-S-transferases (GSTs). The resulting GSH conjugate can then be further metabolized. In some cases, this metabolic pathway can lead to the formation of reactive intermediates that are more toxic or mutagenic than the parent compound.[11]

Caption: Predicted metabolic pathway and toxicity mechanism of this compound.

Recommended Experimental Protocols

To definitively determine the toxicological profile of this compound, a battery of standardized in vitro and in vivo assays is required.

Acute Toxicity Testing (e.g., OECD TG 423)

Objective: To determine the acute oral toxicity (LD50) of the compound.

Methodology:

-

Animal Model: Female rats (e.g., Sprague-Dawley), typically nulliparous and non-pregnant.

-

Dosage: A stepwise procedure with the use of a limited number of animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Administration: A single oral dose administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Caption: Experimental workflow for acute oral toxicity assessment.

Bacterial Reverse Mutation Test (Ames Test; e.g., OECD TG 471)

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Bacterial Strains: Use of multiple strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Bacteria are exposed to a range of concentrations of the test substance.

-

Scoring: The number of revertant colonies (colonies that can grow in the absence of the required amino acid) is counted. A significant, dose-related increase in revertant colonies indicates mutagenicity.

In Vitro Micronucleus Test (e.g., OECD TG 487)

Objective: To detect genotoxic damage in the form of micronuclei in the cytoplasm of interphase cells. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology:

-

Cell Culture: Use of a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

-

Exposure: Cells are exposed to the test substance with and without metabolic activation (S9 mix).

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells (cells that have completed one cell division) is scored. A significant increase in the frequency of micronucleated cells indicates genotoxicity.

Conclusion

While direct toxicological data for this compound is lacking, the available information on structurally similar α-haloketones strongly suggests that it is a reactive and potentially hazardous compound. It should be handled with extreme caution, assuming it to be acutely toxic, a severe irritant, and a potential genotoxin. The experimental protocols outlined in this guide provide a framework for the necessary studies to fully characterize its toxicological profile and establish safe handling and exposure limits. Further research is imperative to understand the risks associated with this drinking water disinfection byproduct.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. amsbio.com [amsbio.com]

- 4. mybiosource.com [mybiosource.com]

- 5. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Online CAS Number 1751-16-2 - TRC - 1-Bromo-1,1-dichloro-2-propanone | LGC Standards [lgcstandards.com]

- 7. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Genotoxicity of 1,1-dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 1-Bromo-1,1-dichloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. 1-Bromo-1,1-dichloroacetone is a chemical with limited publicly available safety and toxicological data. The information herein is compiled from data on structurally similar compounds and general principles of laboratory safety. It is imperative to consult a comprehensive, compound-specific Safety Data Sheet (SDS) from the supplier before handling this chemical and to conduct a thorough risk assessment for any planned experimental work.

Introduction

This compound is a halogenated ketone, a class of organic compounds often utilized as intermediates in chemical synthesis. Due to its chemical structure, it is anticipated to be a reactive and potentially hazardous substance. This guide provides a summary of the available data and outlines essential safety and handling precautions to minimize risk during its use in a laboratory setting.

Hazard Identification and Classification

-

Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe skin burns.

-

Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information and data from structurally similar compounds for reference.

| Property | Value | Source/Analogue |

| Molecular Formula | C₃H₃BrCl₂O | [1] |

| Molecular Weight | 205.87 g/mol | [1] |

| Appearance | Not specified (Likely a liquid) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Flash Point | Not specified | - |

| Solubility | Not specified | - |

Toxicological Information

No specific toxicological studies for this compound were found. The toxicological profile is inferred from related halogenated ketones. These compounds are generally reactive towards biological macromolecules and can cause cellular damage.

| Endpoint | Anticipated Effect | Analogue Data |

| Acute Oral Toxicity | Toxic | 1,3-Dichloroacetone: LD50 (mouse) 18.9 mg/kg[2] |

| Acute Dermal Toxicity | Toxic | 1,3-Dichloroacetone: LD50 (rabbit) 53 mg/kg[2] |

| Acute Inhalation Toxicity | Toxic | Bromoacetone is described as very toxic by inhalation[3] |

| Skin Irritation | Irritant to corrosive | Bromoacetone is corrosive to the skin[3] |

| Eye Irritation | Severe irritant | Halogenated acetones are generally severe eye irritants[2] |

| Mutagenicity | Potential mutagen | 1,3-Dichloroacetone is mutagenic for bacteria and/or yeast[2] |

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE should be conducted before any handling of this compound. The following provides general guidance:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors. |